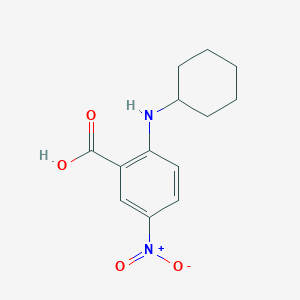![molecular formula C11H11N3O4S B229251 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229251.png)
2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a thiazole derivative that possesses anti-inflammatory, anti-tumor, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound has been shown to possess anti-tumor properties, making it a potential candidate for the treatment of various types of cancers. The compound has also been shown to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory and tumor cell proliferation processes. The compound's anti-microbial properties are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid have been extensively studied. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, the compound has been shown to inhibit the proliferation of tumor cells and induce apoptosis in cancer cells. The compound has also been shown to possess anti-microbial activity against a wide range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties. The compound is relatively easy to synthesize and can be purified using standard methods. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One potential direction is to investigate the compound's potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the compound's potential as a treatment for various types of cancers. Additionally, further research is needed to fully understand the compound's mechanism of action and its long-term effects.
Synthesemethoden
The synthesis of 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid involves the reaction of 2-amino-4-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid with hydrazine hydrate and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or column chromatography.
Eigenschaften
Molekularformel |
C11H11N3O4S |
|---|---|
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H11N3O4S/c1-6-2-3-7(18-6)5-12-14-11-13-10(17)8(19-11)4-9(15)16/h2-3,5,8H,4H2,1H3,(H,15,16)(H,13,14,17)/b12-5- |
InChI-Schlüssel |
XWXKTGKKVUQLTI-XGICHPGQSA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=N\NC2=NC(=O)C(S2)CC(=O)O |
SMILES |
CC1=CC=C(O1)C=NNC2=NC(=O)C(S2)CC(=O)O |
Kanonische SMILES |
CC1=CC=C(O1)C=NNC2=NC(=O)C(S2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)